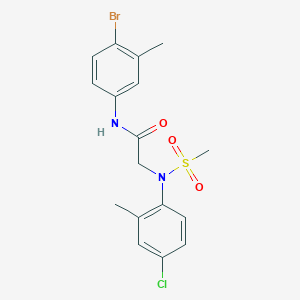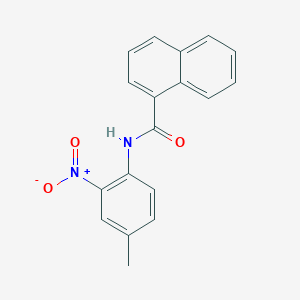
5-ethyl-N-3-pyridinyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-3-pyridinyl-3-thiophenecarboxamide is a chemical compound that belongs to the class of N-type calcium channel blockers. It has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and multiple sclerosis.
作用機序
The mechanism of action of 5-ethyl-N-3-pyridinyl-3-thiophenecarboxamide involves the blockade of N-type calcium channels in the nervous system. N-type calcium channels are involved in the transmission of pain signals and the regulation of neurotransmitter release. By blocking these channels, this compound reduces pain transmission and regulates neurotransmitter release, leading to its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to reduce pain behavior in animal models of neuropathic pain and has been proposed as a potential treatment for chronic pain in humans. It has also been shown to have anticonvulsant effects in animal models of epilepsy and has been proposed as a potential treatment for this disease. Additionally, it has been shown to have neuroprotective effects in multiple sclerosis, making it a potential therapeutic option for this disease.
実験室実験の利点と制限
The advantages of using 5-ethyl-N-3-pyridinyl-3-thiophenecarboxamide in lab experiments include its well-established mechanism of action and its potential therapeutic applications in various diseases. It has been extensively studied and has shown promising results in animal models of neuropathic pain, epilepsy, and multiple sclerosis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 5-ethyl-N-3-pyridinyl-3-thiophenecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and multiple sclerosis. Another direction is to study its safety and efficacy in humans, including its pharmacokinetics and potential side effects. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of the compound. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective N-type calcium channel blockers with potential therapeutic applications.
合成法
The synthesis of 5-ethyl-N-3-pyridinyl-3-thiophenecarboxamide involves the reaction of 3-acetylthiophene with 3-aminopyridine in the presence of a suitable base and solvent. The resulting product is then treated with ethyl chloroformate to form the final compound. The synthesis method has been optimized to achieve high yield and purity of the compound.
科学的研究の応用
5-ethyl-N-3-pyridinyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing neuropathic pain in animal models and has been proposed as a potential treatment for chronic pain in humans. It has also been studied for its potential anticonvulsant effects in epilepsy and has shown promising results in animal models. Additionally, it has been shown to have neuroprotective effects in multiple sclerosis, making it a potential therapeutic option for this disease.
特性
IUPAC Name |
5-ethyl-N-pyridin-3-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-11-6-9(8-16-11)12(15)14-10-4-3-5-13-7-10/h3-8H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTULSFNRTNSZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-ethoxyphenoxy)butoxy]-2-fluorobenzene](/img/structure/B4936614.png)
![N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4936617.png)

![N-1,3-benzothiazol-2-yl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4936639.png)
![4-cyano-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B4936647.png)
![N-(4-isopropylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4936662.png)


![1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B4936679.png)
![1-[(1-{[6-(cyclobutylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4936680.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4936691.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936698.png)
![ethyl [(8-benzyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetate](/img/structure/B4936705.png)
